2-Hydroxy-4-(3-methylsulfonylaminophenyl)pyridine
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Overview
Description
2-Hydroxy-4-(3-methylsulfonylaminophenyl)pyridine is a heterocyclic aromatic compound that contains a pyridine ring substituted with a hydroxy group at the 2-position and a 3-methylsulfonylaminophenyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-(3-methylsulfonylaminophenyl)pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Substitution Reactions:
Attachment of the 3-Methylsulfonylaminophenyl Group: This step involves the sulfonylation of aniline derivatives followed by coupling with the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and advanced catalysts to enhance yield and purity. The use of microwave-assisted synthesis and palladium-catalyzed cross-coupling reactions are also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-(3-methylsulfonylaminophenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using chlorine or bromine, followed by nucleophilic substitution with appropriate nucleophiles.
Major Products
Oxidation: Formation of 2-pyridone derivatives.
Reduction: Formation of 2-amino-4-(3-methylsulfonylaminophenyl)pyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-4-(3-methylsulfonylaminophenyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-(3-methylsulfonylaminophenyl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active site residues, while the sulfonylaminophenyl group can interact with hydrophobic pockets, leading to inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-(3-sulfonylaminophenyl)pyridine: Lacks the methyl group, which may affect its binding affinity and specificity.
2-Hydroxy-4-(3-methylaminophenyl)pyridine: Lacks the sulfonyl group, which may reduce its potency as an inhibitor.
2-Hydroxy-4-(3-methylsulfonylphenyl)pyridine: Lacks the amino group, which may alter its chemical reactivity and biological activity.
Uniqueness
2-Hydroxy-4-(3-methylsulfonylaminophenyl)pyridine is unique due to the presence of both the hydroxy and methylsulfonylaminophenyl groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
Properties
IUPAC Name |
N-[3-(2-oxo-1H-pyridin-4-yl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-18(16,17)14-11-4-2-3-9(7-11)10-5-6-13-12(15)8-10/h2-8,14H,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KULLWWJCRAJHEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=CC(=O)NC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683200 |
Source
|
Record name | N-[3-(2-Oxo-1,2-dihydropyridin-4-yl)phenyl]methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90683200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261982-47-1 |
Source
|
Record name | N-[3-(2-Oxo-1,2-dihydropyridin-4-yl)phenyl]methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90683200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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